Cas no 2171579-06-7 (8-(1-aminobutyl)-1,4-dioxaspiro4.5decan-8-ol)

8-(1-aminobutyl)-1,4-dioxaspiro4.5decan-8-ol structure
2171579-06-7 structure
Product Name:8-(1-aminobutyl)-1,4-dioxaspiro4.5decan-8-ol
CAS No:2171579-06-7
MF:C12H23NO3
MW:229.315923929214
CID:6482345
PubChem ID:165788589
Update Time:2025-07-14

8-(1-aminobutyl)-1,4-dioxaspiro4.5decan-8-ol Chemical and Physical Properties

Names and Identifiers

    • 8-(1-aminobutyl)-1,4-dioxaspiro4.5decan-8-ol
    • EN300-1638603
    • 2171579-06-7
    • 8-(1-aminobutyl)-1,4-dioxaspiro[4.5]decan-8-ol
    • Inchi: 1S/C12H23NO3/c1-2-3-10(13)11(14)4-6-12(7-5-11)15-8-9-16-12/h10,14H,2-9,13H2,1H3
    • InChI Key: WCYNPBGQLSMLEL-UHFFFAOYSA-N
    • SMILES: O1CCOC21CCC(C(CCC)N)(CC2)O

Computed Properties

  • Exact Mass: 229.16779360g/mol
  • Monoisotopic Mass: 229.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 64.7Ų

8-(1-aminobutyl)-1,4-dioxaspiro4.5decan-8-ol Pricemore >>

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Additional information on 8-(1-aminobutyl)-1,4-dioxaspiro4.5decan-8-ol

Comprehensive Overview of 8-(1-aminobutyl)-1,4-dioxaspiro[4.5]decan-8-ol (CAS No. 2171579-06-7): Properties, Applications, and Research Insights

The compound 8-(1-aminobutyl)-1,4-dioxaspiro[4.5]decan-8-ol (CAS No. 2171579-06-7) is a structurally unique molecule that has garnered significant attention in pharmaceutical and chemical research. Its spirocyclic dioxolane core, combined with an aminobutyl side chain, offers versatile reactivity and potential applications in drug discovery and material science. Researchers are particularly interested in its role as a chiral building block for synthesizing complex bioactive molecules, addressing current demands for enantioselective catalysis and green chemistry.

Recent trends in AI-driven drug design and computational chemistry have highlighted the importance of compounds like 8-(1-aminobutyl)-1,4-dioxaspiro[4.5]decan-8-ol. Its three-dimensional scaffold is ideal for virtual screening libraries, aligning with the growing focus on fragment-based drug discovery. Questions such as "How do spirocyclic compounds improve drug bioavailability?" or "What are the synthetic routes for CAS 2171579-06-7?" frequently appear in academic searches, reflecting its relevance in modern organic synthesis.

The physicochemical properties of this compound—including its logP, hydrogen-bonding capacity, and stereochemical stability—make it a candidate for central nervous system (CNS) drug development. Its dioxaspiro moiety enhances metabolic resistance, a hot topic in prodrug optimization strategies. Laboratories exploring neuroprotective agents or GPCR modulators often investigate derivatives of this scaffold due to its balanced lipophilicity and polarity.

From an industrial perspective, CAS 2171579-06-7 is synthesized via multistep organic reactions involving reductive amination and cyclization techniques. Optimizing its yield while minimizing environmental impact resonates with the sustainable chemistry movement. Discussions around flow chemistry and catalytic asymmetric synthesis further underscore its synthetic value, answering queries like "Can biocatalysts be used to produce 8-(1-aminobutyl)-1,4-dioxaspiro[4.5]decan-8-ol enantiopure forms?".

In material science, the compound’s rigid spirostructure contributes to advanced polymer networks and coordination complexes. Its ability to act as a ligand for metal ions aligns with research on luminescent materials and molecular sensors—topics trending in nanotechnology forums. The amino-alcohol functionality also enables covalent attachment to surfaces, useful for bioconjugation in diagnostic assays.

Safety and regulatory aspects of 8-(1-aminobutyl)-1,4-dioxaspiro[4.5]decan-8-ol adhere to standard laboratory protocols, with no reported toxicity alerts in public databases. However, proper handling precautions for amino-containing compounds remain essential. This contrasts with frequent search terms like "Is CAS 2171579-06-7 hazardous?", demonstrating the need for clear scientific communication.

Future directions may explore its structure-activity relationships (SAR) in kinase inhibition or ion channel modulation, leveraging its conformational restriction to enhance selectivity. As machine learning models advance, predicting novel derivatives of this scaffold could accelerate hit-to-lead campaigns, making it a staple in medicinal chemistry toolkits.

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